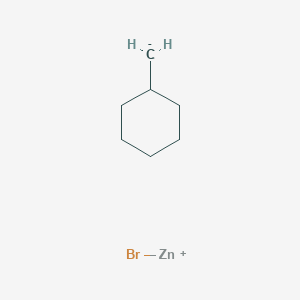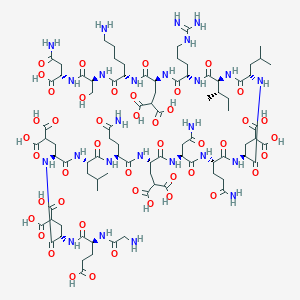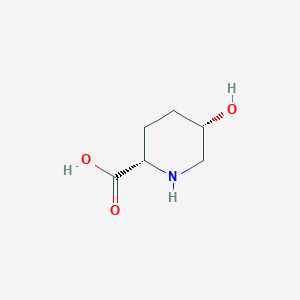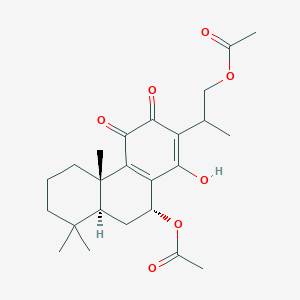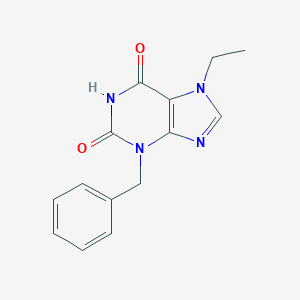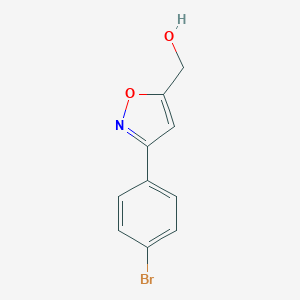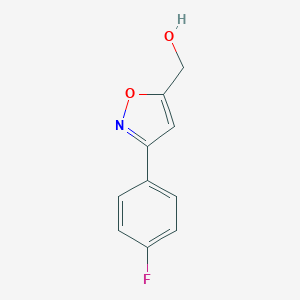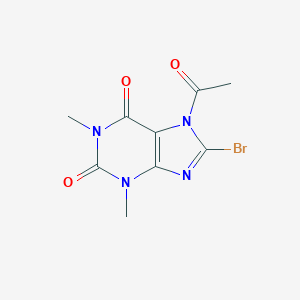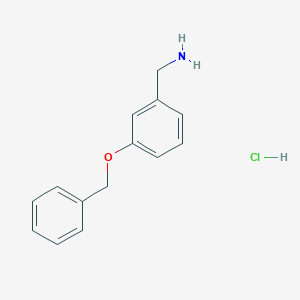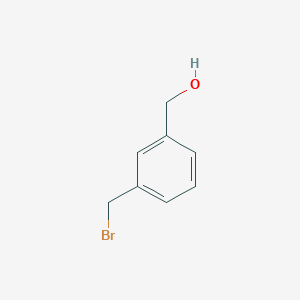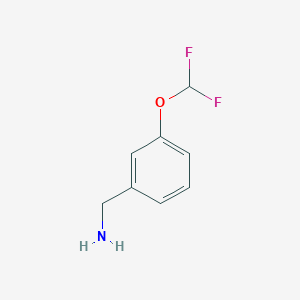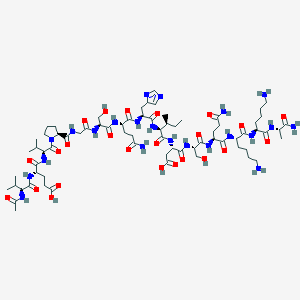
N-Ac-Ctp3-amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ac-Ctp3-amide is a small molecule peptide that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of the naturally occurring peptide thymosin alpha-1 and has been found to exhibit immunomodulatory and anti-inflammatory properties.
作用機序
The mechanism of action of N-Ac-Ctp3-amide involves binding to specific receptors on immune cells, such as toll-like receptor 4 (TLR4) and CXCR4. This binding leads to the activation of downstream signaling pathways, resulting in enhanced immune cell function and reduced inflammation.
生化学的および生理学的効果
N-Ac-Ctp3-amide has been shown to have several biochemical and physiological effects. It has been found to enhance the production of anti-inflammatory cytokines, such as IL-10, while reducing the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been shown to enhance the phagocytic activity of macrophages and improve wound healing.
実験室実験の利点と制限
One of the main advantages of N-Ac-Ctp3-amide for lab experiments is its stability and solubility in aqueous solutions. It can also be easily synthesized using SPPS techniques. However, one limitation is its relatively high cost compared to other peptides.
将来の方向性
There are several future directions for research on N-Ac-Ctp3-amide. One area of interest is its potential use in cancer immunotherapy, as it has been found to enhance the function of immune cells involved in tumor surveillance. Additionally, further studies are needed to determine its efficacy in treating autoimmune and inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, there is potential for the development of N-Ac-Ctp3-amide as a drug delivery system, as it has been shown to enhance the uptake of nanoparticles by immune cells.
合成法
N-Ac-Ctp3-amide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The resulting crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product.
科学的研究の応用
N-Ac-Ctp3-amide has been extensively studied for its immunomodulatory and anti-inflammatory properties. It has been shown to enhance the function of immune cells, including natural killer cells, T cells, and dendritic cells. Additionally, it has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-alpha and IL-6.
特性
CAS番号 |
132177-90-3 |
|---|---|
製品名 |
N-Ac-Ctp3-amide |
分子式 |
C71H118N22O24 |
分子量 |
1663.8 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C71H118N22O24/c1-9-36(6)57(70(116)89-46(28-54(102)103)64(110)90-48(32-95)67(113)86-42(18-21-50(74)97)61(107)84-41(16-11-13-25-73)60(106)83-40(15-10-12-24-72)59(105)80-37(7)58(76)104)92-65(111)45(27-39-29-77-33-79-39)88-62(108)43(19-22-51(75)98)85-66(112)47(31-94)82-52(99)30-78-68(114)49-17-14-26-93(49)71(117)56(35(4)5)91-63(109)44(20-23-53(100)101)87-69(115)55(34(2)3)81-38(8)96/h29,33-37,39-49,55-57,94-95H,9-28,30-32,72-73H2,1-8H3,(H2,74,97)(H2,75,98)(H2,76,104)(H,78,114)(H,80,105)(H,81,96)(H,82,99)(H,83,106)(H,84,107)(H,85,112)(H,86,113)(H,87,115)(H,88,108)(H,89,116)(H,90,110)(H,91,109)(H,92,111)(H,100,101)(H,102,103)/t36-,37-,39?,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-,57-/m0/s1 |
InChIキー |
DEDCJMYTEFOQMA-IWIMAGCOSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N)NC(=O)C(CC1C=NC=N1)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |
正規SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N)NC(=O)C(CC1C=NC=N1)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |
配列 |
VEVPGSQXIDSQKKA |
同義語 |
N-Ac-CTP3-amide N-acetyl-cholera toxin (50-64)-3-amide N-acetyl-cholera toxin (50-64)-amide N-acetyl-cholera toxin peptide 3-amide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



